![molecular formula C9H13N5O B1475732 1-(6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)-N-甲基甲胺 CAS No. 2098041-98-4](/img/structure/B1475732.png)
1-(6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)-N-甲基甲胺
描述
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
三唑并哒嗪衍生物的核心结构已被探索用于其在癌症治疗中的潜力。这些化合物可以作为激酶抑制剂,靶向参与癌细胞增殖的特定途径。 例如,某些衍生物对 c-Met/VEGFR-2 激酶表现出抑制活性,这些激酶在肿瘤生长和转移中起着至关重要的作用 。抑制这些激酶的能力可以导致新型抗癌疗法的开发。
抗菌特性
三唑并哒嗪化合物也因其抗菌特性而受到研究。它们可以作为对抗各种细菌和真菌病原体的有效药物。 这在抗生素耐药性不断上升的背景下尤其重要,迫切需要新型抗菌剂 。
镇痛和抗炎用途
三唑并哒嗪衍生物的镇痛和抗炎潜力使其成为开发新型止痛药物的候选药物。 它们的作用机制通常涉及调节引发炎症和疼痛的酶促途径 。
抗氧化作用
氧化应激是导致各种慢性疾病的常见途径。 三唑并哒嗪衍生物表现出抗氧化特性,这些特性可以用来对抗细胞中的氧化损伤,从而潜在地预防或改善神经退行性疾病等状况 。
酶抑制
这些化合物因其作为酶抑制剂的作用而受到研究。它们可以靶向多种酶,例如碳酸酐酶、胆碱酯酶和磷酸酶,这些酶参与各种生理过程。 抑制这些酶在这些酶失调的疾病中具有治疗应用 。
抗抑郁和抗精神病应用
三唑并哒嗪衍生物的结构特征使其能够与中枢神经系统受体相互作用,提供作为抗抑郁药和抗精神病药的潜在应用。 这种相互作用可以导致调节与情绪障碍和精神病相关的递质系统 。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Similar compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, inhibition of carbonic anhydrase can disrupt pH regulation and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific targets and pathways it affects.
生化分析
Biochemical Properties
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The interaction with c-Met kinase occurs through binding to the active site, leading to inhibition of its activity. Additionally, 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine has been found to interact with phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways . The inhibition of PDE enzymes by this compound results in altered levels of cyclic nucleotides, affecting various cellular processes.
Cellular Effects
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with c-Met kinase and PDE enzymes leads to changes in cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine has been shown to modulate gene expression by altering the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound’s interaction with PDE enzymes results in altered levels of cyclic nucleotides, affecting various cellular processes . The changes in cyclic nucleotide levels can influence the activity of protein kinases and other signaling molecules, leading to modulation of gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell signaling pathways, gene expression, and metabolic processes. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit c-Met kinase and PDE enzymes, leading to beneficial effects on cell proliferation and apoptosis . High doses of the compound have been associated with toxic and adverse effects, including myocardial degeneration and increased cardiac output in rats . These findings suggest that careful consideration of dosage is essential when evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, further impacting its biochemical properties and cellular effects.
Transport and Distribution
The transport and distribution of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can affect its interactions with biomolecules, enzyme activity, and overall cellular effects.
属性
IUPAC Name |
1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-15-9-5-4-7-11-12-8(6-10-2)14(7)13-9/h4-5,10H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXRDCHAIKQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)
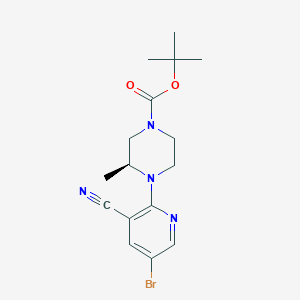


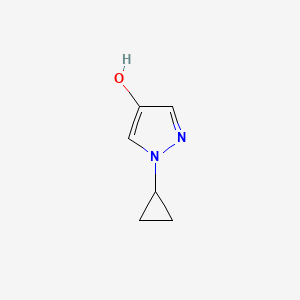
![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)

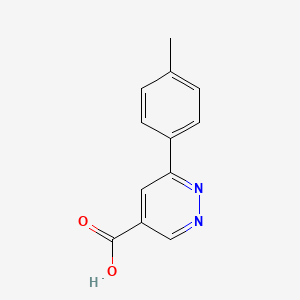
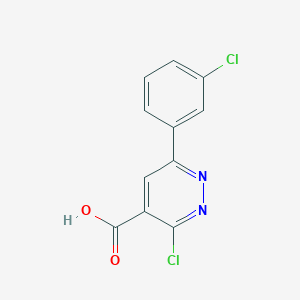
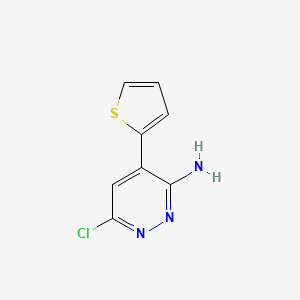
![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)
![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)
